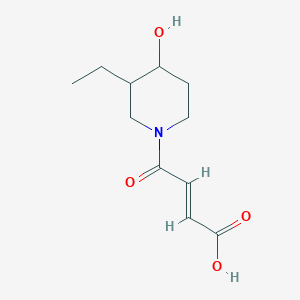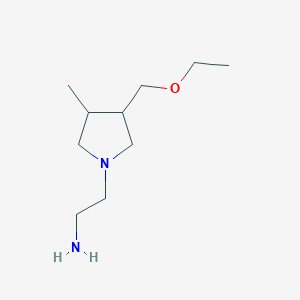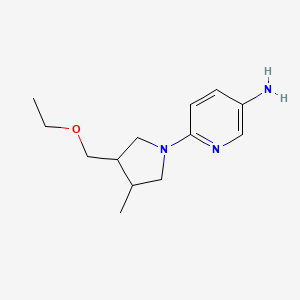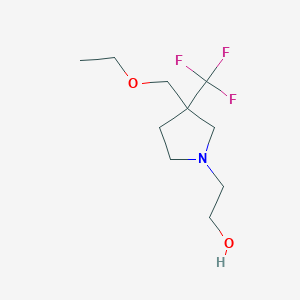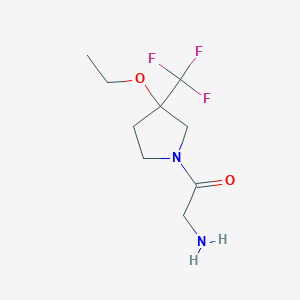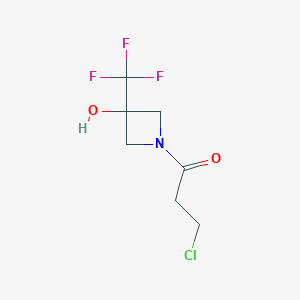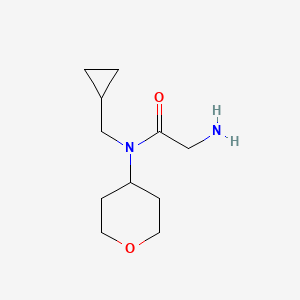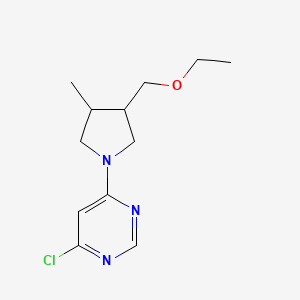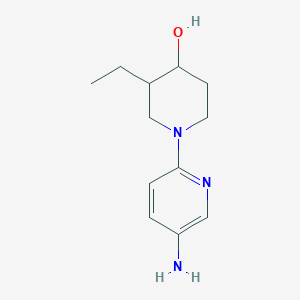![molecular formula C11H15N3O B1491157 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine CAS No. 2097997-31-2](/img/structure/B1491157.png)
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine
Descripción general
Descripción
The compound “6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a tetrahydrofuro[3,4-c]pyrrole moiety, which is a fused five-membered ring system containing oxygen and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring and the tetrahydrofuro[3,4-c]pyrrole moiety. The exact structure would depend on the specific arrangement and connectivity of these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine ring and the tetrahydrofuro[3,4-c]pyrrole moiety. The nitrogen in the pyridine ring could potentially act as a nucleophile, while the oxygen in the tetrahydrofuro[3,4-c]pyrrole moiety could potentially act as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could confer aromaticity, while the tetrahydrofuro[3,4-c]pyrrole moiety could influence its polarity and solubility .Aplicaciones Científicas De Investigación
Biomonitoring and Detection Techniques
A study developed a facile method to measure heterocyclic aromatic amines (HAAs) accumulated in human hair, highlighting a noninvasive approach to biomonitoring exposure to potential carcinogens. This method uses base hydrolysis followed by liquid chromatography/tandem mass spectrometry for quantification, demonstrating the accumulation of HAAs like PhIP in the hair of meat-eaters compared to vegetarians (Bessette et al., 2009).
Carcinogenicity and Dietary Exposure
Research on the carcinogenicity of HAAs derived from cooking meat at high temperatures, such as PhIP, has been linked to the induction of prostate tumors in rodent models. A prospective study within the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial found associations between meat mutagens, specifically PhIP, and prostate cancer risk, suggesting a potential role of PhIP as a prostate carcinogen (Cross et al., 2005).
Genetic Polymorphisms and Metabolism
A study investigated the influence of dietary exposure and genetic polymorphisms in enzymes responsible for the metabolism of PhIP (CYP1A2 and NAT2) on differential urinary excretion levels of PhIP. It highlighted the significant role of the CYP1A2*1F polymorphism in differential urinary PhIP excretion levels, indicating genetic polymorphisms could influence cancer risk susceptibility related to HAA exposure (Moonen et al., 2004).
Modulation of DNA Adduct Formation
The formation of PhIP-DNA adducts in human lymphocytes was evaluated in colorectal cancer patients, with findings indicating that dietary and genetic factors modulate the formation of such adducts. This study underscores the importance of understanding individual susceptibility to dietary carcinogens and the potential role of genetic polymorphisms in cancer risk (Magagnotti et al., 2003).
Exposure through Smoking
A study on the measurement of HAAs in urine showed that cigarette smoking is a significant source of exposure to AαC, a carcinogenic HAA, demonstrating the importance of considering both dietary and lifestyle factors in assessing the risk of exposure to carcinogenic compounds (Konorev et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-1-2-11(13-3-10)14-4-8-6-15-7-9(8)5-14/h1-3,8-9H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPSBAHYPGMCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



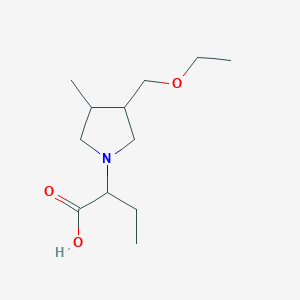
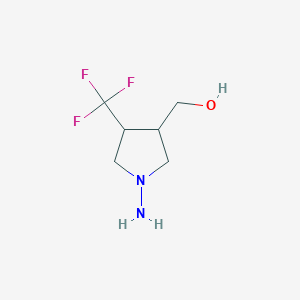
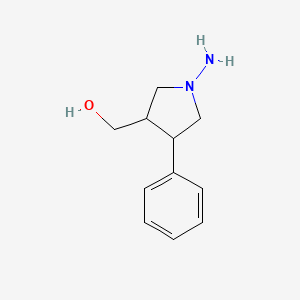
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1491079.png)
